[4-(ETHYLSULFONYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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Description
[4-(ETHYLSULFONYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE is a useful research compound. Its molecular formula is C13H17FN2O3S and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine is 300.09439174 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling for Imaging
- The synthesis of [18F]GBR 12909, a dopamine reuptake inhibitor, where 4-fluoro-4′-[18F]fluorobenzophenone, related to the compound of interest, is prepared for positron emission tomography (PET) imaging applications, offering insights into dopamine-related disorders (Haka & Kilbourn, 1990).
Crystal Structure Analysis
- The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a reaction product involving ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, provides insights into the molecular conformation and interactions of such compounds (Faizi, Ahmad, & Golenya, 2016).
Antibacterial Activities
- Novel piperazine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating significant potential against various bacterial strains, indicating the relevance of such compounds in developing new antibacterial agents (Qi, 2014).
Inhibitors of Blood Platelet Aggregation
- Research into compounds structurally related to 1-(ethylsulfonyl)-4-(4-fluorobenzoyl)piperazine has identified potential inhibitors of human blood platelet cAMP phosphodiesterase, demonstrating applications in developing antithrombotic therapies (Meanwell et al., 1993).
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-9-7-15(8-10-16)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTZIMLAUBWICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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